Mefluidide

概要

説明

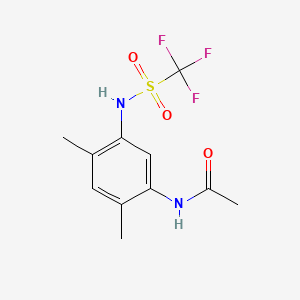

Mefluidide, known chemically as N-[2,4-dimethyl-5-[[(trifluoromethyl)sulfonyl]amino]phenyl]acetamide, is a plant growth regulator and herbicide. It was developed by the 3M Company and has been used primarily in agriculture and horticulture to control the growth of various plant species. This compound is particularly effective in retarding grass growth and suppressing seedhead formation in turf grasses .

準備方法

Synthetic Routes and Reaction Conditions: Mefluidide is synthesized through a multi-step chemical process. The synthesis begins with the preparation of the intermediate compound, 2,4-dimethyl-5-aminobenzenesulfonamide. This intermediate is then reacted with trifluoromethanesulfonyl chloride to form the trifluoromethylsulfonyl derivative. Finally, this derivative is acylated with acetic anhydride to yield this compound .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors under controlled conditions to ensure high purity and yield. The reaction conditions typically involve the use of solvents such as methanol and acetone, and the reactions are carried out at elevated temperatures to facilitate the formation of the desired product .

化学反応の分析

Types of Reactions: Mefluidide undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

Reduction: Reduction of this compound can lead to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group, to form substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and aryl halides.

Major Products:

科学的研究の応用

Turf Management

Mefluidide has been extensively studied for its effectiveness in turf management, particularly for controlling annual bluegrass and enhancing the establishment of desirable grass species like creeping bentgrass (Agrostis palustris).

- Growth Suppression : Research indicates that this compound significantly reduces the shoot and root biomass of annual bluegrass. In controlled pot culture experiments, varying concentrations of this compound were applied, resulting in a curvilinear relationship between this compound concentration and growth suppression metrics such as tiller number and dry weight (Table 1) .

| This compound Concentration (kg/ha) | Leaf Number (4 weeks) | Tiller Number (8 weeks) | Shoot Dry Weight (mg) | Root Dry Weight (mg) |

|---|---|---|---|---|

| 0.00 | 62 | 70 | 614 | 371 |

| 0.17 | 45 | 52 | 427 | 273 |

| 0.34 | 15 | 20 | 115 | 61 |

| 0.67 | 9 | 20 | 107 | 47 |

| 1.67 | 2 | 0 | 0 | 0 |

| 3.34 | 1.8 | 0 | 10.2 | 7.2 |

- Overseeding Success : In field trials, this compound application prior to overseeding with creeping bentgrass improved establishment rates by reducing competition from existing annual bluegrass. The optimal timing for application was found to be between four to six days before overseeding, allowing sufficient time for this compound uptake and translocation within the plant .

Effect on Growth Rates

This compound's impact on leaf elongation rates has been documented in various studies, showing its ability to reduce vertical shoot growth effectively. For instance, experiments comparing this compound with other growth regulators demonstrated a consistent reduction in clippings dry weight and overall vertical growth in treated plots .

Case Studies

- Field Study on Annual Bluegrass Seedhead Control : A study aimed at determining the lowest effective rate of this compound application found that specific concentrations could significantly reduce seedhead production in annual bluegrass while maintaining turf quality . The findings indicated that applying this compound at lower concentrations during critical growth periods could enhance turf quality without compromising plant health.

- Long-Term Effects on Turf Quality : Another field trial assessed the long-term effects of this compound on turf quality over several growing seasons. Results showed that while initial applications led to reduced growth rates, subsequent evaluations indicated recovery and sustained quality improvements in overseeded areas .

作用機序

The exact molecular mechanism of mefluidide is not fully understood. it is known to inhibit the biosynthesis of gibberellins, a class of plant hormones that regulate growth and development. By inhibiting gibberellin biosynthesis, this compound effectively retards plant growth and suppresses seedhead formation. The compound is absorbed by plant foliage and translocated to the growing tissues, where it exerts its effects .

類似化合物との比較

Mefluidide is unique among plant growth regulators due to its specific chemical structure and mode of action. Similar compounds include:

Chlorflurenol: Another plant growth regulator that affects gibberellin biosynthesis but has different chemical properties and applications.

Acifluorfen: A herbicide that is often used in combination with this compound to enhance its efficacy.

Bentazon: Another herbicide that can be used in combination with this compound for improved weed control

This compound stands out due to its ability to effectively retard grass growth and suppress seedhead formation while maintaining the healthy appearance of the treated plants .

生物活性

Mefluidide is a synthetic herbicide and plant growth regulator primarily used in turf management and ornamental horticulture. Its biological activity is characterized by its ability to inhibit plant growth, particularly in grasses, and its potential environmental impacts. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various plant species, and relevant case studies.

This compound belongs to the class of chemicals known as sulfonamides, which are characterized by their ability to interfere with plant growth processes. Its primary mode of action involves the inhibition of gibberellin biosynthesis, a crucial hormone in plant growth regulation. By inhibiting gibberellin production, this compound effectively stunts the growth of target plants, leading to reduced height and delayed flowering.

Effects on Plant Growth

The application of this compound has been extensively studied in various grass species. Key findings include:

- Growth Regulation : this compound has been shown to significantly reduce the shoot dry weight of grasses such as annual bluegrass (Poa annua L.) when applied at specific concentrations. For instance, studies indicated that higher concentrations of this compound resulted in a marked decrease in shoot biomass compared to untreated controls .

- Turf Quality : Research indicates that this compound can improve the quality of turfgrass by regulating growth patterns and minimizing the formation of seed heads. This is particularly beneficial for maintaining aesthetic appeal in managed landscapes .

| Plant Species | Application Rate (kg/ha) | Effect on Growth |

|---|---|---|

| Annual Bluegrass | 0.14 | Reduced shoot dry weight |

| Crested Wheatgrass | 0.14 | Improved forage quality |

| Ornamental Grasses | Variable | Controlled height and flowering |

Ecotoxicity and Environmental Fate

This compound's impact on non-target organisms and its environmental fate have also been subjects of investigation:

- Ecotoxicity : Studies have shown that this compound exhibits moderate toxicity to certain aquatic organisms like Daphnia magna, with reported effects varying based on concentration levels . The compound has been classified as having low acute toxicity for mammals but poses risks to birds at higher exposure levels.

- Environmental Persistence : this compound is considered to have a moderate environmental persistence profile, with degradation influenced by soil type and microbial activity. In controlled studies, it was noted that this compound residues can remain detectable in soil for extended periods post-application .

Case Studies

Several case studies highlight the practical applications and implications of this compound use:

- Turf Management : A study conducted on turfgrass management demonstrated that applying this compound at recommended rates effectively controlled unwanted grass species while promoting desirable turf quality. The results indicated a significant reduction in seed head formation, which is critical for maintaining turf aesthetics during peak growing seasons .

- Forage Quality Improvement : In experiments involving crested wheatgrass, this compound application led to enhanced forage quality due to regulated growth patterns. This was particularly beneficial for livestock grazing systems where forage quality directly affects animal health and productivity .

- Regulatory Considerations : this compound has faced scrutiny regarding its environmental impact and human health risks. Regulatory assessments have concluded that while it poses low acute risks to mammals, caution is warranted due to potential chronic effects on avian species .

特性

IUPAC Name |

N-[2,4-dimethyl-5-(trifluoromethylsulfonylamino)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c1-6-4-7(2)10(5-9(6)15-8(3)17)16-20(18,19)11(12,13)14/h4-5,16H,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIBNKKYNPBDRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1NC(=O)C)NS(=O)(=O)C(F)(F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7034709 | |

| Record name | Mefluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] Formulations include granular, ready-to-use liquid, and soluble liquid concentrate; [Reference #1] White, odorless, crystalline solid; [Chem Service MSDS] | |

| Record name | Mefluidide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9455 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 180 mg/L at 23 °C, In water, 0.18 g/L at 25 °C, Solubility at 25 °C (g/L): benzene 0.31; dichloromethane 2.1; 1-octanol 17; methanol 310; acetone 350, Soluble in acetone, methanol; slightly soluble in benzene, Solubility in acetone 350, methanol 310, acetonitrile 64, ethyl acetate 50, n-octanol 17, diethyl ether 3.9, dichloromethane 2.1, benzene 0.31, xylene 0.12 (all in g/L, 23 °C) | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

VP: <1X10-4 mm Hg at 25 °C | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystalline solid, Crystals | |

CAS No. |

53780-34-0 | |

| Record name | Mefluidide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53780-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mefluidide [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053780340 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mefluidide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7034709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',4'-dimethyl-5'-(trifluoromethanesulphonamido)acetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEFLUIDIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/499DH82Q8O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

183-185 °C | |

| Record name | Mefluidide | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6698 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。